molecular formula C12H11NO2 B13674275 Methyl 2-methylquinoline-5-carboxylate

Methyl 2-methylquinoline-5-carboxylate

Cat. No.: B13674275
M. Wt: 201.22 g/mol
InChI Key: DEOKCJAKDSEEEC-UHFFFAOYSA-N
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Description

Methyl 2-methylquinoline-5-carboxylate is a quinoline derivative, a class of heterocyclic aromatic organic compounds Quinoline and its derivatives are known for their versatile applications in medicinal and industrial chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of methyl 2-methylquinoline-5-carboxylate typically involves the Friedländer synthesis, which is a well-known method for constructing quinoline derivatives. This method involves the condensation of 2-aminobenzaldehyde with a ketone in the presence of an acid catalyst. The reaction conditions often include heating the mixture under reflux in a suitable solvent such as ethanol or acetic acid .

Industrial Production Methods: Industrial production of quinoline derivatives, including this compound, often employs green chemistry principles to minimize environmental impact. Methods such as microwave-assisted synthesis, solvent-free reactions, and the use of recyclable catalysts are increasingly being adopted .

Chemical Reactions Analysis

Types of Reactions: Methyl 2-methylquinoline-5-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include quinoline N-oxides, dihydroquinolines, and various substituted quinoline derivatives .

Scientific Research Applications

Methyl 2-methylquinoline-5-carboxylate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of methyl 2-methylquinoline-5-carboxylate involves its interaction with specific molecular targets. For instance, in medicinal applications, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. The pathways involved often include inhibition of DNA synthesis, disruption of cell membrane integrity, and interference with metabolic processes .

Comparison with Similar Compounds

Uniqueness: Methyl 2-methylquinoline-5-carboxylate is unique due to the presence of both a methyl group and a carboxylate group on the quinoline ring. This dual substitution enhances its chemical reactivity and potential for diverse applications compared to its simpler analogs .

Properties

IUPAC Name

methyl 2-methylquinoline-5-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11NO2/c1-8-6-7-9-10(12(14)15-2)4-3-5-11(9)13-8/h3-7H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DEOKCJAKDSEEEC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=CC=CC(=C2C=C1)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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